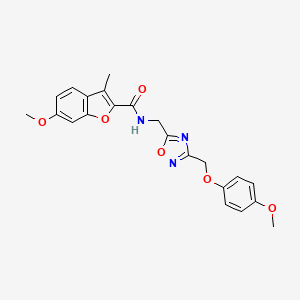

6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6/c1-13-17-9-8-16(28-3)10-18(17)30-21(13)22(26)23-11-20-24-19(25-31-20)12-29-15-6-4-14(27-2)5-7-15/h4-10H,11-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJBTBBVJCVJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function.

Biological Activity

The compound 6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide is a complex organic molecule that has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran core with various functional groups that may influence its biological properties.

Biological Activity Overview

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant cytotoxicity and potential anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines and other biological targets.

Anticancer Activity

-

Cytotoxicity Studies :

- The compound was tested against several cancer cell lines, including K562 (leukemia) and Skov-3 (ovarian carcinoma). Preliminary results suggest it exhibits notable cytotoxic effects.

- IC50 Values : Specific IC50 values for the compound are yet to be fully established; however, related benzofuran derivatives have shown IC50 values ranging from 0.1 μM to 5 μM against various cancer cell lines .

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspases, particularly caspase 3/7, which are critical markers for programmed cell death .

- Studies indicate that benzofuran derivatives may intercalate with DNA, thereby inhibiting its cleavage by endonucleases and leading to cytotoxic effects .

Case Study 1: Antitumor Efficacy

A study involving a series of benzofuran derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity. For instance, the introduction of halogen atoms at certain positions improved the cytotoxic profile without affecting normal cells adversely .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of functional groups such as the N-phenethyl carboxamide moiety significantly enhances antiproliferative activity. This suggests that careful structural modifications can lead to improved therapeutic efficacy .

Data Tables

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Benzofuran Derivative A | K562 | 0.1 | Apoptosis induction |

| Benzofuran Derivative B | Skov-3 | 5.0 | DNA intercalation |

| 6-Methoxy-N-(...) | TBD | TBD | TBD |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs from the provided evidence, highlighting substituent variations and hypothesized impacts:

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility: The target compound’s 4-methoxyphenoxy group likely improves solubility compared to ’s bromo-fluorophenyl group (clogP ~3.5 vs. ~4.2) .

- Metabolic Stability: Oxadiazoles (target) are generally more metabolically inert than oxazolidinones (), which are prone to hydrolysis .

- Target Affinity : The oxadiazole’s nitrogen atoms may engage in hydrogen bonding with kinase ATP pockets, similar to pyrimidine in .

Toxicity and Selectivity

- CYP Inhibition : Methoxy groups (target) reduce CYP2C9/3A4 inhibition risk compared to fluorine-rich analogs (–3), which often exhibit stronger CYP binding .

Preparation Methods

Solid-Phase Synthesis

A resin-bound approach simplifies purification, as demonstrated by Sathyanarayana et al. for analogous oxadiazoles. Wang resin functionalized with the oxadiazole precursor enables sequential coupling and cleavage, achieving 65–70% overall yield.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) reduces oxadiazole formation time from hours to minutes, though yields remain comparable (~60%).

Comparative Table :

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Ultrasonic alkylation | 50°C, 45 min | 79 | 0.75 hr |

| Conventional reflux | 80°C, 8 hr | 53 | 8 hr |

| Microwave cyclization | 150°C, 20 min | 60 | 0.33 hr |

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the oxadiazole ring impede alkylation. Using polar aprotic solvents (e.g., DMF) and excess bromoacetyl bromide improves reactivity.

- Byproduct Formation : Hydrazide dimerization during cyclization is minimized by slow addition of CS₂ and rigorous temperature control.

Q & A

Q. What are the optimal synthetic routes for preparing 6-methoxy-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylbenzofuran-2-carboxamide?

Methodological Answer : The synthesis involves multi-step reactions, including:

- Carboxamide coupling : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the benzofuran-2-carboxylic acid for nucleophilic attack by the oxadiazole-methylamine intermediate .

- Oxadiazole formation : Cyclize thiosemicarbazide intermediates with hydroxylamine under reflux (e.g., in ethanol at 80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) for high purity .

Key Optimization : Adjust solvent polarity and temperature to improve oxadiazole ring closure yields (typically 60-75%) .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer :

- IR Spectroscopy : Identify key functional groups:

- Benzofuran C=O stretch (~1680 cm⁻¹).

- Oxadiazole C=N stretch (~1600 cm⁻¹).

- Methoxy C-O stretch (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm), benzofuran methyl (δ 2.3–2.5 ppm), and oxadiazole-CH₂ (δ 4.5–4.7 ppm). Use 2D NMR (COSY, HSQC) for connectivity .

- Elemental Analysis : Validate empirical formula (e.g., C₂₄H₂₃N₃O₆) with ≤0.3% deviation .

Q. What methods determine solubility and stability in biological buffers?

Methodological Answer :

- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via HPLC-UV (λ = 254 nm) .

- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via LC-MS over 24 hours .

Advanced Research Questions

Q. How do substitution patterns on the benzofuran and oxadiazole rings affect biological activity?

Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation, nitro groups) and test in enzyme inhibition assays (e.g., COX-2, kinases).

- Electron-Donating Effects : Methoxy groups enhance π-stacking in hydrophobic binding pockets, as shown in docking studies with COX-2 (PDB: 1CX2) .

- Data Contradictions : Fluoro-substituted analogs may show higher potency but lower solubility; balance logP (2.5–3.5) via ClogP calculations .

Q. What spectroscopic techniques characterize fluorescence properties for cellular imaging?

Methodological Answer :

- Fluorometric Assays : Measure λex/λem (e.g., 340/380 nm) in varying pH (4–9) and solvents (DMF, PBS). Optimize at pH 5.0 for maximum intensity .

- Quenching Studies : Use Stern-Volmer plots with KI to assess collisional quenching. Calculate binding constants (Kb ~10⁴ M⁻¹) for DNA/protein interactions .

Q. How to resolve contradictions in reported synthetic yields for oxadiazole intermediates?

Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track cyclization kinetics. Optimize hydroxylamine concentration (1.2–1.5 equiv.) to avoid byproducts .

- Byproduct Analysis : Isolate side products (e.g., open-chain thiosemicarbazides) via TLC and characterize via HRMS .

Q. What computational methods predict metabolic stability?

Methodological Answer :

- In Silico Tools : Use GLUE (Griffith University) or ADMET Predictor™ to estimate CYP450 metabolism sites (e.g., demethylation of methoxy groups).

- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.